2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol
Description
2-Amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol is an ethanolamine derivative featuring a 2-chloro-6-methoxy-substituted phenyl ring attached to a β-amino alcohol moiety. The chloro and methoxy substituents on the aromatic ring influence electronic properties, while the amino and hydroxyl groups enable hydrogen bonding, affecting solubility and biological activity.
Properties
IUPAC Name |
2-amino-1-(2-chloro-6-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7,12H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWKBGZVJDAEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol typically involves the reaction of 2-chloro-6-methoxybenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include a solvent like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-amino-1-(2-chloro-6-methoxyphenyl)ethanone.
Reduction: Formation of 2-amino-1-(2-chloro-6-methoxyphenyl)ethane.
Substitution: Formation of 2-amino-1-(2-azido-6-methoxyphenyl)ethanol or 2-amino-1-(2-thio-6-methoxyphenyl)ethanol.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups facilitate various chemical reactions such as:
- Oxidation : Formation of ketones or aldehydes.
- Reduction : Generation of amines or alcohols.
- Substitution : Synthesis of azides, thiols, or other derivatives.
Biology
In biological research, 2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol has been investigated for its potential interactions with biomolecules. Notable studies include:
- Enzyme Inhibition Studies : The compound has shown promise in inhibiting specific enzymes, providing insights into metabolic pathways and enzyme regulation.
Medicine
The therapeutic potential of this compound is being explored particularly in drug development targeting neurological disorders. Its ability to modulate neurotransmitter receptors positions it as a candidate for further pharmacological studies.
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial properties of the compound against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Study 2: Cytotoxicity Assays
In vitro cytotoxicity tests were conducted on cancer cell lines to evaluate the compound's anticancer potential:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
These findings indicate that the compound exhibits potent cytotoxic effects comparable to established chemotherapeutics.
Mechanism of Action
The mechanism of action of 2-amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and methoxy groups can influence the compound’s binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
The compound is compared to structurally analogous molecules, focusing on substituent effects, functional groups, and applications.
Structural Analogues and Key Differences
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy (electron-donating) and chloro (mildly electron-withdrawing) substituents balance lipophilicity and aromatic reactivity. In contrast, the nitro group in 1-(2-amino-6-nitrophenyl)ethanone () increases electrophilicity, making it more reactive in substitution reactions .
- Halogen Variations: Bromo (in N-[2-amino-1-(2-bromophenyl)ethyl]carbamate, ) and fluoro (in the nebivolol metabolite, ) substituents alter steric and electronic profiles, impacting binding affinity and metabolic stability .
Functional Group Influence on Bioactivity
- Amino Alcohol vs. Acetophenone: The β-amino alcohol moiety in the target compound and nebivolol metabolite () enables hydrogen bonding, critical for enzyme or receptor interactions. In contrast, acetophenone derivatives (e.g., ) exhibit ketone reactivity but lack amino-alcohol interactions .
- Carbamate Protection: The carbamate group in N-[2-amino-1-(2-bromophenyl)ethyl]carbamate () enhances stability, suggesting its utility as a prodrug or synthetic intermediate .
Biological Activity
2-Amino-1-(2-chloro-6-methoxyphenyl)ethan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing upon diverse research sources.
Chemical Structure and Properties
The compound features a phenolic structure with an amino group and a chloro-methoxy substitution, which are critical for its biological activity. The presence of these functional groups can enhance interactions with various biological targets, including receptors and enzymes.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with methoxy substitutions on phenyl rings have shown promising results against various cancer cell lines:
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| CTR-21 | MDA-MB231 | 16.4 |
| CTR-20 | MDA-MB231 | 232 |
| CTR-32 | MDA-MB435 | 20 |
These results suggest that the methoxy group significantly influences the cytotoxic activity of phenolic compounds against cancer cells .
2. Antimicrobial Activity
Compounds with similar structural motifs have exhibited antimicrobial properties. For example, benzoxazole derivatives have been noted for their broad-spectrum antimicrobial activities, which include inhibition of bacterial growth and fungal infections . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
3. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties, as indicated by studies on related phenolic compounds that act as inhibitors of pro-inflammatory cytokines . This activity is crucial in managing conditions such as arthritis and other inflammatory diseases.
Case Study: Synthesis and Evaluation
A recent study synthesized a series of derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activities using various assays:
- Cytotoxicity Assay: The synthesized compounds were tested against several cancer cell lines, demonstrating varying degrees of cytotoxicity.
- Mechanism of Action: Investigations into the mechanism revealed that some derivatives induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.
Research Findings: Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenolic ring significantly affect biological activity. For instance, changing substituents from methoxy to other groups can enhance or reduce efficacy against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
